3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds similar to 3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial activity. These include thiazolidinone derivatives exhibiting significant antibacterial and antifungal activities against various strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Candida albicans (Patel, Kumari, & Patel, 2012). Similarly, another study reported the synthesis of thiazolidinone derivatives with potent antimicrobial activity (Raval, Desai, & Desai, 2008).
Antitumor Activity
Some derivatives of this compound have shown promising antitumor activities. For instance, N1-(coumarin-7-yl)amidrazones incorporating N-piperazines demonstrated significant potency against cancer cell lines like MCF-7 and K562 (Mustafa et al., 2011). Additionally, polyfunctional substituted 1,3-thiazoles with piperazine substituents exhibited effective anticancer activity in the NCI-60 Human Tumor Cell Lines Screen program (Turov, 2020).
Binding to G-quadruplex DNA
Derivatives of this compound have been found to bind to G-quadruplex DNA, a structure associated with regulatory roles in biological processes. For example, one study identified a ligand of the G-quadruplex [d(TGGGGT)]4 with antitumor activity (Di Leva et al., 2014).
Antimicrobial Agents
A variety of derivatives incorporating piperazine have been synthesized and evaluated as antimicrobial agents. These compounds have demonstrated in vitro efficacy against bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel et al., 2012).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The synthesis of thiazole derivatives has been reported to be influenced by various factors, including the choice of solvent and reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-6-7-17-19(12-14)29-22(23-17)25-10-8-24(9-11-25)20(26)16-13-15-4-2-3-5-18(15)28-21(16)27/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZZLUHWZGNTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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